6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir
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Overview
Description
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is a derivative of famciclovir, a guanine analogue used to treat herpes virus infections. Famciclovir is a prodrug of penciclovir, which has higher oral bioavailability and is commonly used to treat herpes zoster (shingles) and recurrent genital herpes .
Preparation Methods
The synthesis of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves multiple steps, including the acetylation of famciclovir. The reaction conditions typically require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its antiviral properties and potential therapeutic applications.
Medicine: Investigated for its efficacy in treating herpes virus infections.
Industry: Utilized in the development of antiviral drugs and related research.
Mechanism of Action
The mechanism of action of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing viral replication. This compound targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), as well as varicella zoster virus (VZV) .
Comparison with Similar Compounds
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is unique due to its specific acetylated structure, which may enhance its pharmacokinetic properties. Similar compounds include:
Famciclovir: The parent compound, used to treat herpes virus infections.
Penciclovir: The active metabolite of famciclovir, with direct antiviral activity.
Acyclovir: Another guanine analogue used to treat herpes virus infections.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.
Properties
Molecular Formula |
C23H33N5O8 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[4-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-6-yl]-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C23H33N5O8/c1-14(29)33-9-18(10-34-15(2)30)5-6-20-21-22(27-23(24)26-20)28(13-25-21)8-7-19(11-35-16(3)31)12-36-17(4)32/h13,18-19H,5-12H2,1-4H3,(H2,24,26,27) |
InChI Key |
UUBSXFSMFRQIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CCC1=C2C(=NC(=N1)N)N(C=N2)CCC(COC(=O)C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
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